Fallacinol

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of fallacinol involves the use of parietin as an intermediate. The process includes the conversion of parietin diacetate to an ω-bromo derivative using N-bromosuccinimide in the presence of benzoyl peroxide . This intermediate is then subjected to a series of reactions to yield this compound.

Industrial Production Methods: Industrial production of this compound is not extensively documented, but it generally follows the synthetic routes established in laboratory settings. The process involves multiple steps of purification and chemical reactions to ensure the purity and yield of the compound.

化学反応の分析

Types of Reactions: Fallacinol undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like N-bromosuccinimide and benzoyl peroxide are employed for bromination reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield anthraquinone derivatives with different functional groups.

科学的研究の応用

Antibacterial Activity

Fallacinol has demonstrated significant antibacterial properties against various bacterial strains. In studies, it has shown effectiveness against:

- Gram-positive bacteria : Staphylococcus aureus

- Gram-negative bacteria : Escherichia coli and Vibrio species

The minimum inhibitory concentration (MIC) values for this compound against these bacteria indicate its potential as a natural antibiotic .

Antifungal Activity

Research indicates that this compound exhibits potent antifungal activity against several fungal species, including:

- Trichoderma harzianum

- Aspergillus niger

- Penicillium verrucosum

These properties suggest its utility in treating fungal infections, particularly in agricultural settings or as a preservative in food products .

Anticancer Properties

This compound has been investigated for its anticancer potential. Studies have shown that it can enhance the cytotoxic effects of established chemotherapeutic agents such as methotrexate and 5-fluorouracil against cancer cell lines. For example, it was observed to reduce the IC50 values significantly for epidermoid cancer KB cells and hepatoma BEL-7402 cells, indicating its role as a chemosensitizer . Additionally, this compound demonstrated binding affinity to the spike protein of SARS-CoV-2, suggesting possible applications in antiviral therapies .

Antibacterial Efficacy

In a comparative study assessing the antibacterial efficacy of various compounds, this compound exhibited MIC values lower than 25 µM against multiple bacterial strains. This positions it as a promising candidate for further development into antibacterial agents.

Anticancer Synergy

A study focusing on the synergistic effects of this compound with conventional chemotherapeutics revealed that at non-cytotoxic concentrations, this compound significantly enhanced the efficacy of drugs like vincristine and actinomycin D in resistant cancer cell lines. This finding underscores its potential role in overcoming multidrug resistance in cancer therapy .

Table: Summary of Biological Activities of this compound

| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Notes |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | < 25 µM | Effective against Gram-positive bacteria |

| Escherichia coli | < 25 µM | Effective against Gram-negative bacteria | |

| Antifungal | Trichoderma harzianum | Not specified | Potent antifungal activity |

| Aspergillus niger | Not specified | Potent antifungal activity | |

| Anticancer | KB (epidermoid carcinoma) | Reduced IC50 significantly when combined with methotrexate | Potential chemosensitizer |

| BEL-7402 (hepatoma) | Reduced IC50 significantly when combined with 5-fluorouracil | Potential chemosensitizer |

作用機序

The mechanism of action of fallacinol involves its interaction with various molecular targets and pathways. It exerts its effects by inhibiting the growth of certain fungi and bacteria. The exact molecular targets are still under investigation, but it is believed to interfere with the cellular processes of these microorganisms .

類似化合物との比較

Fallacinal: Another anthraquinone derivative with a similar structure but different functional groups.

Questinol: Structurally similar with a hydroxymethyl group on C-6 and a hydroxyl group on C-8.

Citreorosein: Similar anthraquinone derivative with distinct biological activities.

Uniqueness: Fallacinol is unique due to its specific structural features and biological activities. Its ability to inhibit the growth of certain fungi and bacteria makes it a valuable compound for scientific research and potential therapeutic applications.

生物活性

Fallacinol, a compound derived from various lichen species, has garnered attention due to its notable biological activities , particularly its antifungal and antibacterial properties . This article explores the chemical characteristics of this compound, its biological effects, and relevant case studies that illustrate its potential applications in medicine.

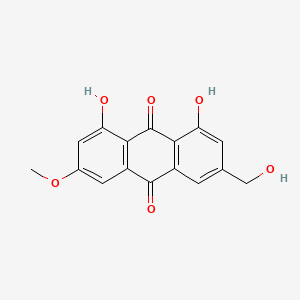

Chemical Structure and Properties

This compound is classified as an anthraquinone derivative, specifically a hydroxyl derivative of parietin. Its molecular formula is , and it features unique structural attributes that influence its reactivity and solubility. Notably, this compound is soluble in cold dilute potassium hydroxide, forming red-violet crystals, while remaining insoluble in sodium bicarbonate solutions. This distinct solubility profile is attributed to its hydroxyl group, which differentiates it from other similar compounds like parietin .

Antifungal Activity

Research has demonstrated that this compound exhibits significant antifungal activity against various fungal species. In laboratory tests, it has been particularly effective against:

- Candida albicans

- Aspergillus niger

- Penicillium chrysogenum

The minimum inhibitory concentration (MIC) values for this compound against these fungi are promising, indicating its potential as an antifungal agent in clinical settings .

Antibacterial Activity

In addition to its antifungal properties, this compound has shown considerable antibacterial activity. Studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | ≤ 2.5 |

| Escherichia coli | ≤ 2.5 |

| Vibrio anguillarum | 25.0 |

| Micrococcus tetragenus | ≤ 2.5 |

These results suggest that this compound could serve as a potential therapeutic agent for treating bacterial infections .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve the disruption of cellular membranes in pathogens, leading to increased permeability and eventual cell death. Further studies are needed to clarify these mechanisms and explore the possibility of developing this compound into a drug candidate .

Case Studies

-

Antifungal Efficacy in Clinical Isolates :

A study conducted on clinical isolates of Candida spp. demonstrated that this compound significantly inhibited fungal growth in vitro, with researchers noting a strong correlation between concentration and antifungal activity. -

Synergistic Effects with Conventional Antibiotics :

Another study explored the synergistic effects of this compound when combined with standard antibiotics like penicillin and tetracycline. The results indicated enhanced antibacterial efficacy, suggesting that this compound could be used to augment existing treatments for resistant bacterial strains .

特性

IUPAC Name |

1,8-dihydroxy-3-(hydroxymethyl)-6-methoxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-22-8-4-10-14(12(19)5-8)16(21)13-9(15(10)20)2-7(6-17)3-11(13)18/h2-5,17-19H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXSYUJKJSOJOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205430 | |

| Record name | Fallacinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

569-05-1 | |

| Record name | Fallacinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=569-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fallacinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fallacinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。